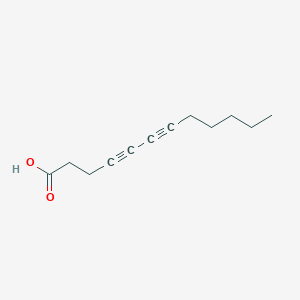![molecular formula C19H18N2O4 B010876 methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate CAS No. 107581-24-8](/img/structure/B10876.png)
methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate, also known as DMBC, is a synthetic compound that has recently gained attention in scientific research due to its potential therapeutic applications. DMBC belongs to the class of benzimidazole derivatives, which have been shown to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate has been shown to possess various biological activities that make it a promising candidate for therapeutic applications. One of the most significant applications of methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate is its anticancer activity. Several studies have reported that methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer treatment.
In addition to its anticancer activity, methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate has been reported to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate is not fully understood, but several studies have proposed possible mechanisms. One proposed mechanism is that methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells and has been proposed as a potential cancer treatment strategy.
Biochemical and Physiological Effects:
methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate has been reported to induce apoptosis by activating the caspase pathway, which is a crucial mechanism for programmed cell death. methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
In addition to its effects on cancer cells, methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate has also been shown to possess antioxidant activity by scavenging free radicals, which are harmful to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate is its relatively simple synthesis method, which makes it easily accessible for scientific research. methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate has also been shown to possess various biological activities, making it a promising candidate for therapeutic applications. However, one of the limitations of methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate research. One potential direction is to investigate the synergistic effects of methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate with other anticancer agents, such as chemotherapy drugs. Another direction is to explore the potential of methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate and its potential therapeutic applications.
Synthesemethoden
The synthesis of methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate involves the reaction between 2-(3,4-dimethoxyphenyl)ethan-1-ol and 2-aminobenzoic acid in the presence of a catalyst, such as triethylamine. The resulting product is then treated with methyl chloroformate to yield methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate. This synthesis method has been reported in several studies and has been found to be relatively simple and efficient.
Eigenschaften
CAS-Nummer |
107581-24-8 |
|---|---|
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-9-7-12(11-16(15)24-2)8-10-17-20-14-6-4-5-13(18(14)21-17)19(22)25-3/h4-11H,1-3H3,(H,20,21)/b10-8+ |
InChI-Schlüssel |
NWLYGGNEKCELGY-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3N2)C(=O)OC)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3N2)C(=O)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3N2)C(=O)OC)OC |
Synonyme |
ALE 36 ALE-36 methyl 2-(3,4-dimethoxystyryl)benzimidazole-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



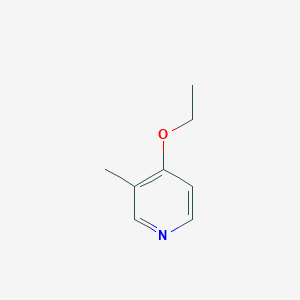
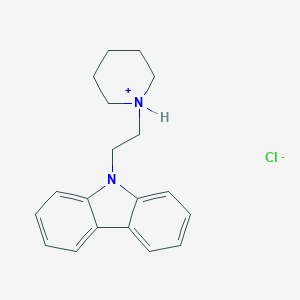
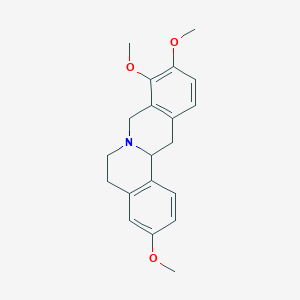
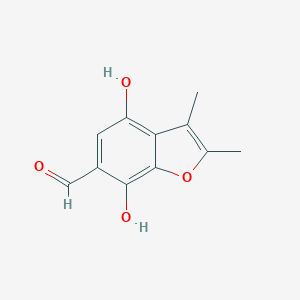
![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)
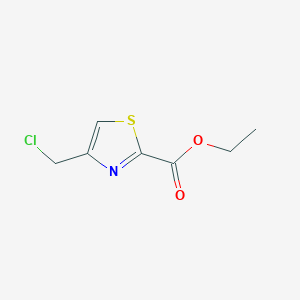
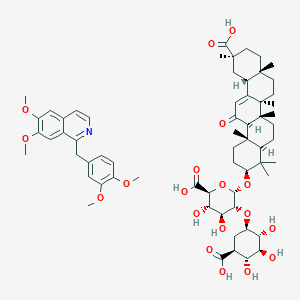
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)
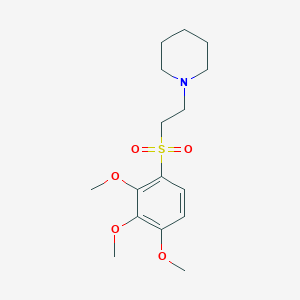
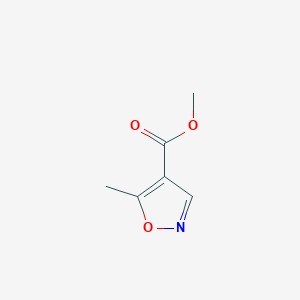
![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)
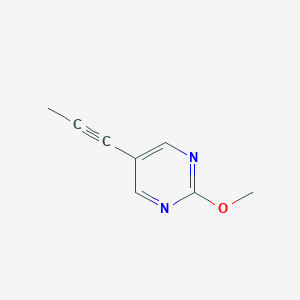
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
